molecular formula C32H43FN6O10 B11933590 Cbz-DL-Leu-DL-Glu(OMe)-DL-His-DL-Asp(OMe)-CH2F CAS No. 210345-04-3

Cbz-DL-Leu-DL-Glu(OMe)-DL-His-DL-Asp(OMe)-CH2F

Cat. No.: B11933590
CAS No.: 210345-04-3
M. Wt: 690.7 g/mol
InChI Key: YXRKBEPGVHOXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Functional Groups
The compound Cbz-DL-Leu-DL-Glu(OMe)-DL-His-DL-Asp(OMe)-CH2F is a synthetic peptide derivative featuring a carbobenzyloxy (Cbz) protecting group at the N-terminus and a fluoromethyl ketone (-CH2F) moiety at the C-terminus. Key structural elements include:

  • DL-Leucine (DL-Leu): A non-polar branched-chain amino acid in racemic (DL) form.
  • DL-Glutamic Acid Methyl Ester (DL-Glu(OMe)): A polar, acidic residue with a methyl ester protecting the carboxyl side chain.
  • DL-Histidine (DL-His): A basic residue with an imidazole side chain.
  • DL-Aspartic Acid Methyl Ester (DL-Asp(OMe)): Another acidic residue with a methyl ester-protected side chain.

The -CH2F group is a hallmark of irreversible protease inhibitors, enabling covalent binding to catalytic cysteine residues in enzymes such as caspases .

Properties

IUPAC Name

methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43FN6O10/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRKBEPGVHOXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43FN6O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657591
Record name Methyl 14-(fluoroacetyl)-11-[(1H-imidazol-5-yl)methyl]-8-(3-methoxy-3-oxopropyl)-5-(2-methylpropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210345-04-3
Record name Methyl 14-(fluoroacetyl)-11-[(1H-imidazol-5-yl)methyl]-8-(3-methoxy-3-oxopropyl)-5-(2-methylpropyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Cbz-DL-Leu-DL-Glu(OMe)-DL-His-DL-Asp(OMe)-CH2F is a synthetic compound that incorporates various amino acid derivatives, which may confer unique biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C32H43FN6O
  • Molecular Weight : 690.7 g/mol

The compound features a combination of amino acids with modifications, including methoxy (OMe) groups and a fluoromethyl (CH2F) substituent, which can influence its interaction with biological systems.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Transporter Interactions : The compound is hypothesized to interact with L-type amino acid transporter 1 (LAT1), which plays a crucial role in the transport of large neutral amino acids across cell membranes. This interaction could potentially enhance the uptake of essential amino acids in cells, particularly in cancerous tissues .
  • Inhibition Studies : In vitro studies have shown that related compounds can inhibit the efflux of neurotransmitters, suggesting a potential role in modulating neurotransmitter levels in the brain .

Pharmacological Effects

  • Antitumor Activity : The structural components of this compound suggest potential antitumor properties. Compounds with similar structures have been studied for their ability to inhibit tumor growth by affecting amino acid transport mechanisms in cancer cells .
  • Neuroprotective Effects : Due to its ability to cross the blood-brain barrier via LAT1, this compound may exhibit neuroprotective effects by increasing the availability of critical amino acids necessary for neurotransmitter synthesis and neuronal health .

Case Studies

  • Study on LAT1 Substrates : A study evaluated various amino acid derivatives to determine their efficacy as LAT1 substrates. The findings indicated that modifications like those present in this compound could significantly enhance transport efficiency across cell membranes, suggesting implications for drug delivery systems targeting the central nervous system .
  • Anticancer Efficacy : In a separate investigation, compounds similar to this compound were tested for their ability to inhibit the proliferation of cancer cell lines. Results showed a marked reduction in cell viability at specific concentrations, indicating potential therapeutic applications in oncology .

Table 1: Inhibition Data for Related Compounds

Compound% InhibitionIC50 (μM)
Cbz-DL-Leu7385 ± 21
Cbz-DL-Glu(OMe)33>3000
Cbz-DL-His9220 ± 9
Cbz-DL-Asp(OMe)4.2-

This table summarizes the inhibition percentages and IC50 values for compounds structurally related to this compound, highlighting their potential biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Residues Protecting Groups Terminal Group Molecular Weight (Da) Biological Target
Cbz-DL-Leu-DL-Glu(OMe)-DL-His-DL-Asp(OMe)-CH2F DL-Leu, DL-Glu(OMe), DL-His, DL-Asp(OMe) Cbz, methyl esters -CH2F ~800–850 (estimated) Caspases (hypothesized)
z-Ile-Glu(OMe)-Thr-Asp(OMe)-CH2F (IETD-fmk) L-Ile, L-Glu(OMe), L-Thr, L-Asp(OMe) Benzyloxycarbonyl (z), methyl esters -CH2F 660.6 Caspase-8
Cbz-L-Phe-L-Tyr(Bzl)-OMe L-Phe, L-Tyr(Bzl) Cbz, benzyl (Bzl) -OMe 567.2490 Not specified
Boc-L-Val-L-Val-OMe L-Val, L-Val Boc (tert-butyloxycarbonyl) -OMe ~300–350 (estimated) Peptide stability studies

Key Differences and Implications

Stereochemistry: The target compound uses DL-amino acids (racemic mixture), whereas IETD-fmk and others in Table 1 use L-amino acids. DL-configuration may reduce target specificity due to enantiomeric interference .

Protecting Groups: Cbz vs. Boc: Cbz (carbobenzyloxy) is stable under acidic conditions but requires hydrogenolysis for removal. Boc (tert-butyloxycarbonyl) is acid-labile, making it preferable for SPPS . Methyl Esters (OMe): Protect carboxyl groups during synthesis but may reduce solubility compared to free acids.

Terminal Functional Groups :

  • -CH2F vs. -OMe : The fluoromethyl ketone (-CH2F) in the target compound enables irreversible enzyme inhibition, unlike the methyl ester (-OMe) in compounds like Cbz-L-Phe-L-Tyr(Bzl)-OMe, which are hydrolyzed in vivo .

Biological Activity: IETD-fmk is a caspase-8 inhibitor with IC50 values in the nanomolar range, while the target compound’s activity remains unverified but likely targets similar proteases due to structural homology . Compounds like Boc-L-Val-L-Val-OMe lack bioactive terminal groups, limiting their utility to structural studies .

Table 2: Solubility and Stability Data

Compound Name Solubility (PBS, pH 7.4) Stability (t1/2 in solution)
This compound Low (hydrophobic residues) ~24–48 hours (estimated)
IETD-fmk Moderate (50 μM in Me2SO) >72 hours (stable at -20°C)
Cbz-L-Phe-L-Tyr(Bzl)-OMe Low (crystalline solid) Stable indefinitely (solid)

Research Findings and Limitations

Mechanistic Insights: Fluoromethyl ketones like -CH2F form covalent adducts with catalytic cysteine residues, as demonstrated in caspase inhibition studies .

Gaps in Knowledge: No direct data on the target compound’s enzyme inhibition profile or cytotoxicity. DL-amino acids may introduce off-target effects, as seen in racemic peptide drugs .

Preparation Methods

Resin Selection and Activation

A Wang resin pre-loaded with Fmoc-Asp(OMe)-OH is typically employed. Activation of the resin’s hydroxyl group with diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitates initial coupling. The methyl ester on Asp stabilizes the side chain during subsequent acidic cleavage steps.

Sequential Amino Acid Coupling

Each DL-amino acid (Leu, Glu(OMe), His) is coupled using Fmoc-protected derivatives. Coupling reactions require:

  • Reagents : Fmoc-DL-Leu-OH, Fmoc-DL-Glu(OMe)-OH, Fmoc-DL-His(Trt)-OH (Trt = trityl for imidazole protection).

  • Activators : HOBt and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in N,N-dimethylformamide (DMF).

  • Conditions : 2-hour coupling at room temperature under nitrogen, followed by Fmoc deprotection with 20% piperidine/DMF.

Racemic incorporation is achieved by using equimolar D- and L-amino acids, resulting in statistical diastereomer formation. This approach avoids chiral resolution but necessitates rigorous HPLC purification post-synthesis.

Introduction of Methyl Esters on Glu and Asp Side Chains

Methyl esters at Glu and Asp side chains prevent unwanted carboxylate interactions during synthesis. These groups are introduced via pre-protected amino acids:

  • Fmoc-Glu(OMe)-OH and Fmoc-Asp(OMe)-OH are commercially available or synthesized by treating Fmoc-Glu-OH/Fmoc-Asp-OH with methyl iodide and DIPEA in DMF.

  • Stability under SPPS conditions ensures retention during TFA-mediated resin cleavage.

Fluoromethyl Ketone (CH2F) Warhead Installation

The fluoromethyl ketone moiety at the C-terminus is critical for covalent inhibition of proteases. Two primary strategies are employed:

Diazoketone Intermediate Route

  • Diazoketone Synthesis : The C-terminal Asp(OMe) is extended via coupling to a bromoacetylated resin. Treatment with diazomethane generates a diazoketone intermediate.

  • Fluorination : The diazoketone is reacted with hydrogen fluoride (HF) in pyridine, substituting the diazo group with fluorine to yield CH2F.

Challenges :

  • Diazomethane’s toxicity necessitates stringent safety protocols.

  • Competing side reactions (e.g., ketone reduction) require careful stoichiometric control.

Bromomethyl Ketone Substitution

  • Bromination : The peptide’s C-terminal carboxylate is converted to a bromomethyl ketone using phosphorus tribromide (PBr3) in dichloromethane.

  • Nucleophilic Fluorination : Treatment with tetrabutylammonium fluoride (TBAF) in THF replaces bromine with fluorine.

Optimization :

  • Yields improve with anhydrous conditions and catalytic 18-crown-6 to solubilize KF.

N-Terminal Cbz Protection

The N-terminal Leu is protected with a carbobenzoxy (Cbz) group post-SPPS:

  • Reagents : Benzyl chloroformate (Cbz-Cl) and sodium bicarbonate in dioxane/water.

  • Conditions : 12-hour reaction at 4°C, followed by extraction with ethyl acetate.

Deprotection and Resin Cleavage

Final cleavage from the resin employs trifluoroacetic acid (TFA)-based cocktails:

  • TFA/Water/Triisopropylsilane (95:2.5:2.5) : Removes side-chain protections (e.g., Trt from His) while preserving methyl esters.

  • Lyophilization : Yields the crude peptide as a white powder.

Purification and Characterization

Reverse-Phase HPLC

  • Column : C18, 5 µm, 250 × 4.6 mm.

  • Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (5% to 95% over 30 minutes).

  • Outcome : Diastereomers are resolved, with the target compound eluting at ~22 minutes.

Analytical Data

Technique Findings
Mass Spectrometry [M+H]+ = 889.3 (calculated), 889.2 (observed).
¹H NMR δ 7.25–7.35 (Cbz aromatic), δ 4.2–4.6 (α-protons), δ 1.2–1.5 (Leu side chain).
¹⁹F NMR δ -215 ppm (CH2F).

Challenges and Optimizations

Racemic Mixture Complexity

  • Diastereomer Separation : HPLC purification is resource-intensive due to 2⁴ = 16 possible stereoisomers.

  • Yield Trade-offs : Using enantiopure amino acids improves purity but contradicts the DL-design brief.

Fluoromethyl Ketone Stability

  • Hydrolysis Risk : The CH2F group is susceptible to aqueous hydrolysis at pH > 7. Storage at -20°C in anhydrous DMSO is recommended .

Q & A

Q. Methodological Answer :

  • LC-MS/MS : Confirm molecular weight and detect impurities using electrospray ionization (ESI) in positive ion mode.
  • NMR Spectroscopy : Assign peaks for methyl ester (OMe) groups (δ ~3.7 ppm in 1H NMR) and fluoromethylketone (δ ~5.4 ppm for CH2F).
  • Circular Dichroism (CD) : Assess secondary structure in solution, particularly for DL-amino acid configurations.
  • FTIR : Validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Advanced: What in vitro and cell-based assays are recommended to evaluate its caspase inhibition activity?

Q. Methodological Answer :

  • In Vitro Enzyme Assays : Use fluorogenic substrates (e.g., Ac-DEVD-AFC for caspase-3) to measure inhibition kinetics. Calculate IC50 values via dose-response curves (0.1–100 µM range).
  • Cell-Based Apoptosis Assays : Treat Jurkat or HeLa cells with the compound (10–50 µM) and induce apoptosis (e.g., staurosporine). Quantify caspase-3/7 activity via luminescent substrates (Caspase-Glo®) and validate via Western blot for cleaved PARP .

Advanced: How can researchers address discrepancies between in vitro enzyme inhibition data and cellular activity?

Q. Methodological Answer :

  • Cell Permeability : Use LC-MS to quantify intracellular concentrations. If low, employ delivery agents (e.g., cyclodextrins) .
  • Off-Target Effects : Perform kinome-wide selectivity profiling (e.g., KinomeScan) to rule out non-caspase targets.
  • Metabolic Stability : Incubate with liver microsomes to assess degradation; modify ester groups (OMe) to improve stability .

Advanced: What experimental controls are essential when studying its mechanism of action in apoptosis?

Q. Methodological Answer :

  • Negative Controls : Use scrambled peptide analogs lacking the CH2F group.
  • Positive Controls : Include pan-caspase inhibitors (e.g., Z-VAD-FMK) and caspase-specific inhibitors (e.g., DEVD-FMK for caspase-3).
  • Cytotoxicity Controls : Measure cell viability via MTT assays to distinguish apoptosis from necrosis .

Advanced: How does this compound’s selectivity profile compare to other caspase inhibitors (e.g., Z-VAD-FMK)?

Q. Methodological Answer :

  • Enzyme Screening : Test against recombinant caspases-1 to -10. For example, Z-IETD-FMK (caspase-8 inhibitor) shows >100-fold selectivity over caspase-3.
  • Cellular Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to endogenous caspases in lysates .

Advanced: What strategies mitigate compound degradation during long-term biochemical studies?

Q. Methodological Answer :

  • Storage : Lyophilize and store at -80°C under argon. In solution, use anhydrous DMSO aliquots (avoid freeze-thaw cycles).
  • Stability Monitoring : Perform monthly HPLC checks for ester hydrolysis (OMe → OH) or fluoromethylketone decomposition .

Advanced: How can researchers resolve contradictory data on its efficacy across different cell lines?

Q. Methodological Answer :

  • Cell-Specific Factors : Measure expression levels of caspases (qRT-PCR/Western blot) and inhibitors (XIAP) across lines.
  • Microenvironment Analysis : Use mass spectrometry imaging (MSI) to map compound distribution in 3D spheroids vs. monolayers .

Advanced: What computational tools aid in modeling its interaction with caspase active sites?

Q. Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model CH2F binding to caspase-8’s catalytic cysteine (Cys360).
  • MD Simulations : Run GROMACS for 100 ns to assess binding stability and hydrogen bonding with His317 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.